molecular formula C23H24N2O5S B3570476 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B3570476
M. Wt: 440.5 g/mol
InChI Key: UVGWUEWGZPAYEX-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has also been found to inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol levels.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to reduce inflammation by inhibiting the activity of specific enzymes and signaling pathways. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying their biological functions. However, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the potential therapeutic applications of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide in various disease models. Additionally, further studies are needed to determine the safety and efficacy of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide in vivo.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have also shown that 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide can act as a potent inhibitor of several enzymes, including aldose reductase and 11β-hydroxysteroid dehydrogenase type 1.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-21-14-13-18(15-22(21)30-2)24-23(26)19-11-7-8-12-20(19)25(31(3,27)28)16-17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGWUEWGZPAYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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